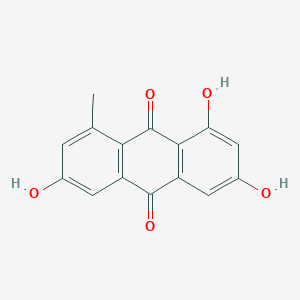

1,3,6-Trihydroxy-8-methylanthraquinone

説明

1,3,6-Trihydroxy-8-methylanthraquinone is a hydroxylated anthraquinone derivative characterized by hydroxyl groups at positions 1, 3, and 6, along with a methyl substituent at position 6. It has been identified as a fungal metabolite, first reported from Nigrospora spp. and later isolated from marine-derived fungi such as Engyodontium album and sponge-associated fungal strains . Structurally, it belongs to the anthraquinone–xanthone subgroup of polyketides, with a molecular formula of C₁₅H₁₀O₅ .

特性

CAS番号 |

18499-83-7 |

|---|---|

分子式 |

C15H10O5 |

分子量 |

270.24 g/mol |

IUPAC名 |

1,3,6-trihydroxy-8-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O5/c1-6-2-7(16)3-9-12(6)15(20)13-10(14(9)19)4-8(17)5-11(13)18/h2-5,16-18H,1H3 |

InChIキー |

YEQCMRHFAWAOKU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

正規SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

同義語 |

1,3,6-trihydroxy-8-methylanthraquinone |

製品の起源 |

United States |

科学的研究の応用

Biological Activities

1,3,6-Trihydroxy-8-methylanthraquinone has been identified for its diverse biological activities:

- Antimicrobial Properties : Research indicates that this compound shows significant antimicrobial activity against various pathogens. For instance, it has been reported to inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines. Studies have demonstrated its potential to induce apoptosis in cancer cells, making it a candidate for anticancer drug development .

- Phytotoxic Effects : It has been noted for its phytotoxic properties, which can inhibit the growth of unwanted plant species, thus holding potential in agricultural applications .

Industrial Applications

The industrial relevance of 1,3,6-Trihydroxy-8-methylanthraquinone is also noteworthy:

- Dye Production : This anthraquinone derivative is utilized in the dye industry due to its vibrant color properties. It serves as a dyeing agent for textiles and other materials .

- Spectrophotometric Reagent : The compound can be employed as a reagent in spectrophotometric methods for the determination of metal ions such as beryllium, magnesium, and calcium at trace levels. This application is particularly useful in environmental monitoring and geochemical analysis .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of 1,3,6-Trihydroxy-8-methylanthraquinone revealed that it effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, demonstrating its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of 1,3,6-Trihydroxy-8-methylanthraquinone were evaluated on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

類似化合物との比較

Structural and Functional Group Variations

The bioactivity of anthraquinones is highly dependent on the number, position, and type of substituents. Below is a comparative analysis of key analogues:

Key Comparative Insights

This suggests steric hindrance or reduced membrane permeability due to higher polarity . Methyl vs.

Source-Dependent Structural Diversity: Marine-derived anthraquinones (e.g., 1,3,6-Trihydroxy-8-methylanthraquinone from Callyspongia sponge-associated fungi) often exhibit unique substitution patterns compared to terrestrial analogues, possibly due to ecological adaptation .

Antifungal Activity: Emodin and 1,3,8-trihydroxyanthraquinone demonstrate moderate antifungal activity, while 1,3,6-Trihydroxy-8-methylanthraquinone shows weaker effects. This disparity highlights the importance of the 6-CH₃/8-CH₃ positional isomerism in bioactivity .

準備方法

Solvent Extraction and Purification

Post-hydrolysis, the mixture is filtered, and the residue is washed sequentially with cold water and boiling water to remove polar impurities. The crude anthraquinone fraction is extracted using a 3:1 (v/v) ethyl acetate–ethanol mixture at 70–75°C, leveraging the differential solubility of glycosides and aglycones. Post-concentration, the extract is cooled to precipitate impurities, followed by cold methanol washes to isolate the target compound.

Key Parameters

-

Solvent Ratio : Ethyl acetate:ethanol (3:1) optimizes polarity for anthraquinone extraction.

-

Yield : ~2.9% for frangulin aglycone, suggesting comparable yields for structurally similar compounds.

Synthetic Routes via Naphthoquinone Cyclization

Reaction of 2-Halogeno Naphthoquinones with Dialkoxy Butadienes

The US3773801A patent outlines a two-step synthesis for 1-hydroxy-3-methyl anthraquinones, adaptable to 1,3,6-trihydroxy-8-methyl derivatives.

Cyclization Stage

A 2-chloro-5,6-dihydroxy-1,4-naphthoquinone is reacted with 1,1-diethoxy-3-methyl butadiene in anhydrous benzene at 80°C. The diene undergoes [4+2] cycloaddition, forming a 1-ethoxy-3-methyl anthraquinone intermediate.

Dealkylation and Oxidation

The ethoxy group at position 1 is cleaved using aluminum chloride in nitrobenzene at 80°C, yielding the free hydroxyl group. Subsequent oxidation with chromic acid ensures aromatic stability.

Optimization Notes

Comparative Analysis of Methods

Yield and Purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。